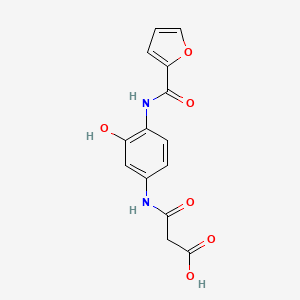
2-Bromo-1,3,4,5-tetramethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is an organic compound with the molecular formula C10H13Br. It is a brominated derivative of tetramethylbenzene, characterized by the presence of four methyl groups and one bromine atom attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE can be synthesized through the bromination of 1,2,3,5-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis and the preparation of complex molecules.
Biology: In the study of biochemical pathways and interactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of various substituted derivatives. The compound’s effects are mediated through its ability to participate in these reactions, influencing molecular pathways and interactions .
類似化合物との比較
Similar Compounds
1,2,3,5-Tetramethylbenzene: The parent compound without the bromine atom.
1-Bromo-2,3,4,6-tetramethylbenzene: A positional isomer with the bromine atom at a different position.
1,2,4,5-Tetramethylbenzene: Another tetramethylbenzene derivative without bromination
Uniqueness
2-BROMO-1,3,4,5-TETRAMETHYL-BENZENE is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in selective synthesis processes and specialized applications in research and industry .
特性
CAS番号 |
3349-15-3 |
|---|---|
分子式 |
C10H13Br |
分子量 |
213.11 g/mol |
IUPAC名 |
2-bromo-1,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3 |
InChIキー |
OYAFABIVQFUGMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



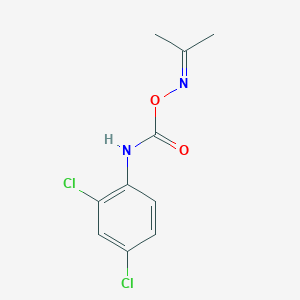


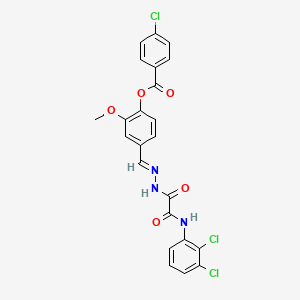

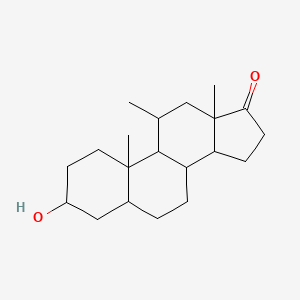
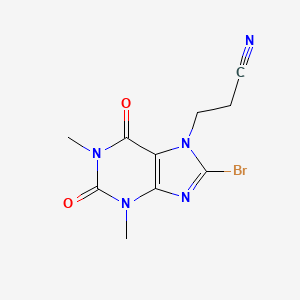
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)
